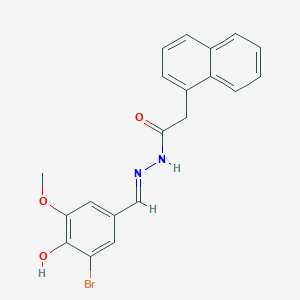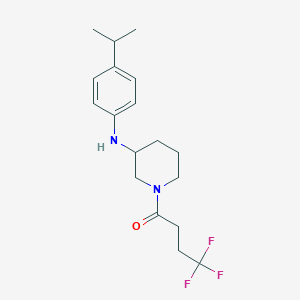
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide, also known as BHMA-NAP, is a novel hydrazone compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using a simple and efficient method, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activation of NF-κB and to prevent the translocation of NF-κB into the nucleus. This leads to the downregulation of pro-inflammatory cytokines and the reduction of oxidative stress in cells.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to exhibit significant biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells, to induce apoptosis in cancer cells, and to inhibit tumor growth in animal models. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to have a low toxicity profile and to be well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. This compound is easy to synthesize, and its purity can be easily determined using analytical techniques, such as HPLC and NMR spectroscopy. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has a high yield, which makes it cost-effective for lab experiments. However, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide. One potential direction is the development of novel formulations of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide that can improve its solubility and bioavailability. Additionally, the study of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide in combination with other drugs or therapies may enhance its therapeutic potential. Further studies are also needed to fully understand the mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide and its potential applications in various diseases.
Synthesis Methods
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(1-naphthyl)acetohydrazide in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide is typically high, and the purity of the product is excellent.
Scientific Research Applications
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthyl)acetohydrazide has been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-26-18-10-13(9-17(21)20(18)25)12-22-23-19(24)11-15-7-4-6-14-5-2-3-8-16(14)15/h2-10,12,25H,11H2,1H3,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAJHZSSXDQAE-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)

![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B5971139.png)

![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)